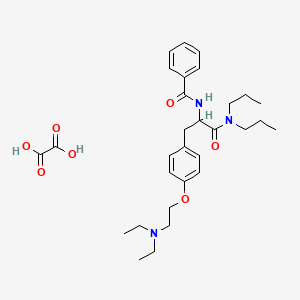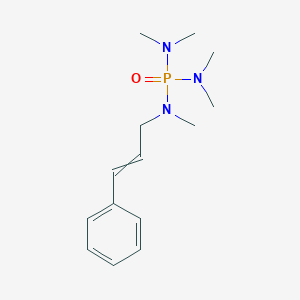
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is an organic compound with the molecular formula C14H28O4Si2. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
科学研究应用
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用机制
The mechanism of action of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. The ester groups can participate in nucleophilic acyl substitution reactions, making the compound versatile in synthetic applications.
相似化合物的比较
Similar Compounds
Dimethyl maleate: Another ester of butenedioic acid, but without the trimethylsilyl groups.
Dimethyl fumarate: The trans isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Dimethyl but-2-ynedioate: A similar compound with a triple bond instead of a double bond.
Uniqueness
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis, allowing for selective reactions that are not possible with other similar compounds.
属性
分子式 |
C12H24O4Si2 |
|---|---|
分子量 |
288.49 g/mol |
IUPAC 名称 |
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-15-11(13)9(17(3,4)5)10(12(14)16-2)18(6,7)8/h1-8H3/b10-9- |
InChI 键 |
VIMHCTKPMKRHFR-KTKRTIGZSA-N |
手性 SMILES |
COC(=O)/C(=C(\C(=O)OC)/[Si](C)(C)C)/[Si](C)(C)C |
规范 SMILES |
COC(=O)C(=C(C(=O)OC)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


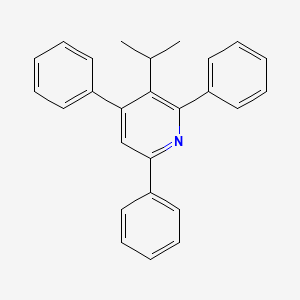
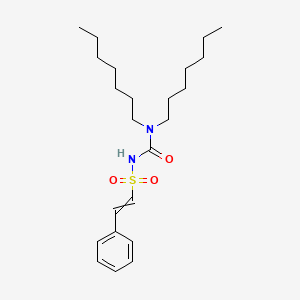
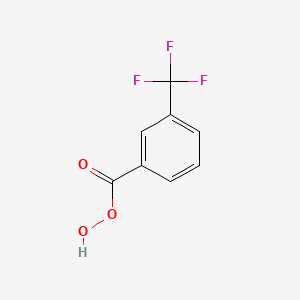
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
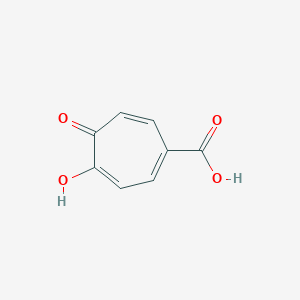

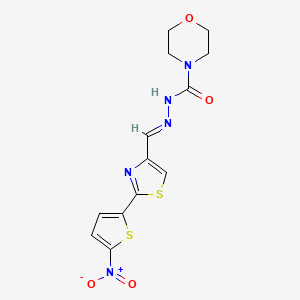
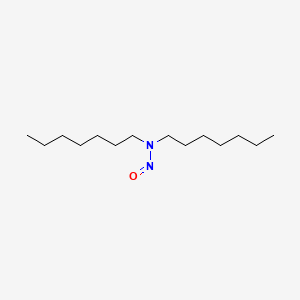
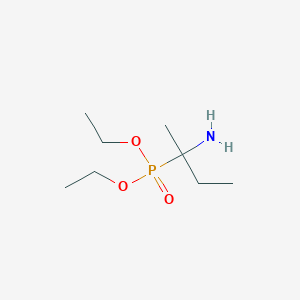
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
